![molecular formula C12H16O5 B3025939 (1R,5R,6R)-5-羟基-4-[(2R,3S)-3-(2-羟基丙烷-2-基)氧代环丙烷-2-基]-1-甲基-7-氧杂双环[4.1.0]庚-3-烯-2-酮 CAS No. 1110661-29-4](/img/structure/B3025939.png)

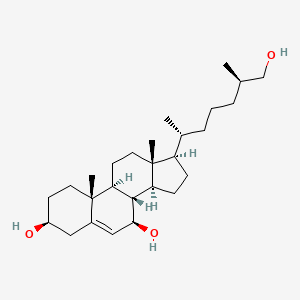

(1R,5R,6R)-5-羟基-4-[(2R,3S)-3-(2-羟基丙烷-2-基)氧代环丙烷-2-基]-1-甲基-7-氧杂双环[4.1.0]庚-3-烯-2-酮

描述

Acremine I is a fungal metabolite originally isolated from Acremonium byssoides. It inhibits germination of P. viticola sporangia by 23.2 and 32.8% when used at concentrations of 0.5 and 1 mM, respectively.

科学研究应用

Total Synthesis and Structural Insights

The asymmetric total synthesis of acremine F is a remarkable achievement. Researchers achieved this by employing a modestly enantioselective dihydroxylation followed by a highly selective asymmetric reduction. Chemoselective oxidation of acremine F further allowed access to acremine A and acremine B . Understanding the synthetic pathways and structural features of these compounds provides valuable insights for drug development and natural product chemistry.

Antifungal Properties

Acremines have been investigated for their antifungal activity. While acremine F itself showed no significant bioactivity, other members of the family, such as acremine A , acremine B , and acremine D , exhibited inhibition against Plasmopora viticola, a pathogen affecting grapevines. These findings suggest potential applications in agriculture and crop protection .

Bisacremines: Complex Dimers

The acremine family also includes bisacremines, such as bisacremine E , which are derived from two acremine F units through a formal [4 + 2] cycloaddition followed by condensation and oxidation. Investigating the formation of these complex dimers sheds light on the biosynthesis of acremines in nature. Understanding bisacremines could inspire novel synthetic strategies and expand our knowledge of natural product biosynthesis .

Structural Revision and Carbon Framework

Researchers have revised the structure of acremine P based on carbon-13 data. The chemical correlation of acremine P with its co-metabolite, acremine A , helped define the carbon framework and partial relative configuration of acremine P. Such structural revisions are crucial for accurate characterization and classification of natural products .

Potential Medicinal Applications

While specific applications are still being explored, the unique structural features of acremines make them intriguing candidates for drug discovery. Their cyclohexene core, prenyl unit, and diverse modes of oxidation provide a rich chemical space to explore. Researchers are investigating potential antitumor, anti-inflammatory, or neuroprotective properties .

Biosynthetic Pathways

Understanding the biosynthesis of acremines can reveal enzymatic processes and pathways involved in their production. Unraveling these biosynthetic routes may inspire biotechnological applications, such as engineered production of acremines or related compounds in microbial hosts .

属性

IUPAC Name |

(1R,5R,6R)-5-hydroxy-4-[(2S,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGZTEBDFKLHPZ-ULHKAFAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@H]3[C@H](O3)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)

![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)

![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)